7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-3-10-7-2-6(9)4-11-8(7)12-5/h2,4-5,10H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYMVYXIUYAUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499558-04-1 | |
| Record name | 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the pyrazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and microbial infections.
Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of pyrido[2,3-b]pyrazine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and selectivity towards these targets . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features
- Core Framework : The pyrido[2,3-b]pyrazine system consists of a pyridine fused to a pyrazine ring. Bromination at the 7-position and methylation at the 3-position distinguish this compound from analogues.
Key Analogues :
Compound Name Substituents Bromine Position Key Structural Differences 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine Phenyl groups at 2,3; Br at 8 8 Fused pyrido[3,4-b]pyrazine ring 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine Phenyl groups at 2,3; Br at 7 7 Same core as target compound 8-Bromo-7-iodo-pyrido[3,4-b]pyrazine Br at 8, I at 7 8 Dual halogenation; different ring
Reactivity and Functionalization
Palladium-Catalyzed Cross-Couplings
The bromine substituent enables cross-coupling reactions. Comparative reactivity:
Halogen Exchange and Stability
- Iodination : Attempts to iodinate 7-bromo-3-methyl-THP-pyrido[2,3-b]pyrazine led to degradation, whereas 8-bromo-pyrido[3,4-b]pyrazine (3a) iodinated efficiently (67% yield) .
- Competitive Dehalogenation : Bromo-iodo substrates (e.g., 3b) underwent selective debromination in the presence of Pd catalysts .
Material Science
Biological Activity
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrN
- Molar Mass : Approximately 228.09 g/mol
- CAS Number : 1499558-04-1
The unique bicyclic structure of this compound includes both a pyridine and a pyrazine moiety. The presence of a bromine atom at the 7-position and a methyl group at the 3-position contributes significantly to its biological activity profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
- Antitumor Activity : Exhibits potential as an inhibitor of protein kinases, which are essential in cancer progression. Studies show that it can selectively inhibit specific kinases involved in cancer signaling pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation-related signaling pathways.
- Antioxidant Activity : It may help mitigate oxidative stress by scavenging free radicals.
The primary mechanism through which this compound exerts its effects appears to be through kinase inhibition. Protein kinases play critical roles in various cellular processes, including cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Kinase Inhibition Studies :
- Antitumor Efficacy :
- Anti-inflammatory Effects :
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 67008284 | 0.62 | Moderate kinase inhibition |
| 7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 11145468 | 0.58 | Antimicrobial activity |
| 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide | 52853404 | 0.56 | Antitumor activity |
Q & A
What are the established synthetic routes for 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and what key reaction conditions influence yield?
Basic Research Question
A common approach involves bromination of a pyrido-pyrazine precursor using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMSO or acetone . For example, bromination at the 7-position is achieved via electrophilic aromatic substitution under mild conditions (room temperature, 2–3 hours) . Subsequent alkylation or cyclization steps (e.g., using KOtBu in NMP at 80°C) are critical for forming the tetrahydropyridine ring . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 substrate-to-brominating agent) and inert atmospheres to prevent side reactions .
How do researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation relies on 1H/13C NMR to verify substituent positions (e.g., bromine at C7, methyl at C3) and HRMS for molecular weight validation . For example, aromatic protons in similar brominated pyrido-pyrazines exhibit distinct shifts at δ 8.12–8.40 ppm in DMSO-d6, while NH protons appear as broad singlets (δ 12.42–12.82 ppm) . IR spectroscopy (e.g., νmax ~3396 cm⁻¹ for NH stretches) and X-ray crystallography (for solid-state conformation) are also employed .
What role does the bromine substituent play in the compound's reactivity and potential biological activity?
Advanced Research Question
The bromine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) for derivatization . Its electron-withdrawing effect also stabilizes intermediates during cyclization. Biologically, bromine at C7 in pyrido-pyrazines has been linked to improved binding affinity in kinase inhibitors, likely due to hydrophobic interactions with target proteins . Comparative studies with non-brominated analogs show reduced activity, highlighting its critical role .
How can researchers optimize the regioselectivity of bromination in similar tetrahydropyrido-pyrazine systems?
Advanced Research Question
Regioselectivity is influenced by substituent directing effects and solvent polarity. For instance, electron-donating groups (e.g., methyl at C3) direct bromination to the para position (C7) . Using NBS in DMSO at 0°C minimizes di-bromination byproducts, achieving >90% mono-bromination . Computational modeling (DFT) can predict reactive sites, guiding experimental design .
What are common challenges in purifying this compound, and how can chromatographic conditions be adjusted to improve purity?
Basic Research Question
Purification challenges include removing unreacted brominating agents and regioisomers. Flash column chromatography with heptane/ethyl acetate gradients (7:3 to 4:6) effectively separates brominated products from precursors . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
How do structural analogs of this compound differ in their physicochemical properties, and what methods are used to assess these differences?
Advanced Research Question
Analogs with trifluoromethyl or nitro substituents exhibit increased lipophilicity (logP >2.5 vs. 1.8 for the methyl derivative), measured via HPLC retention times . Solubility varies with substituent polarity: brominated derivatives show lower aqueous solubility (<0.1 mg/mL) compared to hydroxylated analogs . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess crystalline stability .
What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for brominated pyrido-pyrazines?
Advanced Research Question
Discrepancies in NMR shifts (e.g., δ 8.12 vs. 8.35 ppm for aromatic protons) may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism . Validation via 2D NMR (COSY, HSQC) clarifies coupling patterns, while variable-temperature NMR identifies dynamic processes . Cross-referencing with high-resolution crystallographic data (e.g., CCDC entries) resolves ambiguities .
In designing derivatives for SAR studies, which substituents are prioritized to enhance bioactivity while maintaining solubility?
Advanced Research Question
Prioritize polar groups (e.g., methoxy, hydroxyl) at C3 to improve solubility without compromising activity . Bulky substituents (e.g., phenyl at C2) enhance target binding but reduce metabolic stability. Hybrid analogs (e.g., bromine at C7 and trifluoromethyl at C3) balance lipophilicity and potency .
What are the implications of varying reaction solvents and temperatures on the synthesis of this compound's intermediates?
Basic Research Question
Polar aprotic solvents (THF, NMP) favor SN2 mechanisms in alkylation steps, while higher temperatures (80–100°C) accelerate cyclization . For example, using NMP at 100°C reduces reaction time from 24 to 3 hours but may degrade heat-sensitive intermediates . Solvent choice also impacts byproduct formation: acetone minimizes iodination side reactions compared to DMSO .
How do researchers address the formation of byproducts during the cyclization steps of tetrahydropyrido-pyrazine synthesis?
Advanced Research Question
Byproducts like di-brominated isomers or open-chain intermediates are mitigated via low-temperature reaction control (-10°C) and stoichiometric precision . Kinetic monitoring (TLC or in-situ IR) identifies early byproduct formation, enabling real-time adjustments . For persistent impurities, recrystallization from ethanol/water mixtures improves purity to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
